2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a complex organic compound that features both an indane-1,3-dione and a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the 1,2,4-triazole ring, known for its biological activity, and the indane-1,3-dione structure, which is a common pharmacophore, makes this compound a valuable subject for research.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds, which this compound is a part of, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between similar compounds and their targets often involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
1,2,4-triazole-containing compounds are known to have a significant effect on various biochemical pathways due to their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole and indane-1,3-dione moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also featuring a 1,2,4-triazole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indane-1,3-dione structure.
Uniqueness
What sets 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione apart is the combination of the 1,2,4-triazole and indane-1,3-dione moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUDNOHMSYVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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